molecular formula C22H29ClN2O4S B11168210 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide

5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide

Cat. No.: B11168210
M. Wt: 453.0 g/mol
InChI Key: AHPWASMHKDJWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group, a methoxy group, and a dibutylsulfamoyl group attached to a benzamide core. This compound has garnered interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acylation: The amino group is then acylated with 4-(dibutylsulfamoyl)benzoyl chloride to form the desired benzamide derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(sulfamoyl)phenyl]-2-methoxybenzamide
  • 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-hydroxybenzamide
  • 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxybenzamide

Uniqueness

5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide is unique due to the presence of the dibutylsulfamoyl group, which imparts specific pharmacological properties and reactivity

Properties

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

IUPAC Name

5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H29ClN2O4S/c1-4-6-14-25(15-7-5-2)30(27,28)19-11-9-18(10-12-19)24-22(26)20-16-17(23)8-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,24,26)

InChI Key

AHPWASMHKDJWAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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